molecular formula C28H36IP B14659057 Decyl(triphenyl)phosphanium iodide CAS No. 51034-56-1

Decyl(triphenyl)phosphanium iodide

Cat. No.: B14659057
CAS No.: 51034-56-1
M. Wt: 530.5 g/mol
InChI Key: VGBHJWFEBLBTHG-UHFFFAOYSA-M
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Description

Decyl(triphenyl)phosphanium iodide is an organophosphorus compound with the chemical formula C30H40PI. It is a lipophilic quaternary phosphonium salt, which means it has a positively charged phosphorus atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl(triphenyl)phosphanium iodide can be synthesized through the quaternization reaction of triphenylphosphine with decyl iodide. The reaction typically involves mixing triphenylphosphine with decyl iodide in an appropriate solvent, such as acetonitrile or ethanol, and heating the mixture to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Decyl(triphenyl)phosphanium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Decyl(triphenyl)phosphanium iodide exerts its effects primarily through its interaction with the mitochondrial membrane. The lipophilic nature of the compound allows it to insert into the inner mitochondrial membrane, where it accumulates in the mitochondrial matrix. This accumulation can lead to increased membrane permeability and mitochondrial swelling . The compound’s ability to target mitochondria makes it useful in studying mitochondrial function and developing mitochondrial-targeted therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decyl(triphenyl)phosphanium iodide is unique due to its specific structure, which combines the lipophilic decyl group with the triphenylphosphine moiety. This combination enhances its ability to target and accumulate in mitochondria, making it particularly valuable for mitochondrial research and drug development .

Properties

CAS No.

51034-56-1

Molecular Formula

C28H36IP

Molecular Weight

530.5 g/mol

IUPAC Name

decyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C28H36P.HI/c1-2-3-4-5-6-7-8-18-25-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28;/h9-17,19-24H,2-8,18,25H2,1H3;1H/q+1;/p-1

InChI Key

VGBHJWFEBLBTHG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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